N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
This compound belongs to the benzofuropyrimidine class, characterized by a fused benzofuran-pyrimidine core with a 3-phenyl substituent and a 2,4-dioxo functional group. The acetamide moiety is linked to a 3,4-dimethoxyphenyl group, distinguishing it from analogs with alternative substituents.
Properties
CAS No. |
877656-43-4 |
|---|---|
Molecular Formula |
C26H21N3O6 |
Molecular Weight |
471.469 |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C26H21N3O6/c1-33-20-13-12-16(14-21(20)34-2)27-22(30)15-28-23-18-10-6-7-11-19(18)35-24(23)25(31)29(26(28)32)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,27,30) |
InChI Key |
VKEOSXBBFHETCT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its chemical characteristics, biological effects, mechanisms of action, and relevant case studies.
Chemical Characteristics
Molecular Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Compound Name | This compound |
| Molecular Formula | C26H25N3O5S |
| Molecular Weight | 491.57 g/mol |
| LogP | 3.8759 |
| Polar Surface Area | 69.438 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Research indicates that derivatives of benzofuro[3,2-d]pyrimidine, including this compound exhibit notable cytotoxic activity against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro studies have demonstrated that compounds with similar structures show significant cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The presence of specific substituents on the pyrimidine ring enhances this activity significantly .
Enzyme Inhibition
The compound is also being investigated for its potential as an enzyme inhibitor . It may interact with key enzymes involved in cancer progression or inflammation pathways by binding to their active sites. This mechanism is crucial for developing targeted therapies that minimize side effects associated with conventional chemotherapy .
Antimicrobial Activity
There is emerging evidence that compounds in this class exhibit antimicrobial properties . They have been tested against a range of bacterial strains and fungi, suggesting potential applications in treating infections resistant to standard antibiotics .
The biological activity of this compound is attributed to its ability to:
- Inhibit Key Enzymes : By binding to the active sites of enzymes critical for DNA replication and repair in cancer cells.
- Modulate Signaling Pathways : Interacting with receptors involved in cell proliferation and apoptosis.
- Induce Oxidative Stress : Leading to increased reactive oxygen species (ROS) levels in cancer cells which can trigger cell death .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound and its derivatives:
- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various benzofuro[3,2-d]pyrimidine derivatives against MCF-7 and HeLa cell lines using MTT assays. The results indicated that compounds with a phenyl group at specific positions exhibited the highest cytotoxicity .
- Enzyme Inhibition Research : Investigations into the inhibitory effects on specific kinases showed promising results for derivatives similar to this compound. These findings support further development as potential therapeutic agents .
Scientific Research Applications
-
Anticancer Activity
- Recent studies indicate that compounds similar to N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide exhibit significant anticancer properties. They have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. For instance, benzofuro[3,2-d]pyrimidines have demonstrated efficacy against breast and lung cancer cells in vitro.
-
Antimicrobial Properties
- The compound has also been evaluated for its antimicrobial activity. Preliminary investigations suggest that it may possess broad-spectrum antibacterial effects, making it a candidate for further development as an antibiotic agent. This is particularly relevant given the rising concern over antibiotic resistance.
-
Anti-inflammatory Effects
- Inflammation is a common underlying factor in many chronic diseases. Research indicates that derivatives of this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and cardiovascular diseases.
Case Studies
-
Study on Anticancer Effects
- A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of benzofuro[3,2-d]pyrimidines. The researchers synthesized various derivatives and tested their anticancer activity against several cell lines. The results indicated that modifications to the phenyl ring significantly enhanced cytotoxicity and selectivity towards cancer cells .
-
Antimicrobial Testing
- Another study focused on the antimicrobial properties of similar compounds reported promising results against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, showing effectiveness comparable to traditional antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Acetamide Moieties
The position and number of methoxy groups on the phenyl ring significantly influence electronic, steric, and solubility properties. Key analogs include:
*Estimated based on structural analogy to ; †Calculated from substituent differences.
- Solubility : Methoxy groups increase hydrophilicity; the target compound’s dual methoxy groups may enhance aqueous solubility relative to the unsubstituted analog .
Core Heterocyclic System Comparisons
The benzofuropyrimidine core differentiates the target compound from pyrazolo-pyrimidine (e.g., Example 83 in ) or triazolo-pyridazine derivatives (e.g., 891117-12-7 in ). These cores dictate:
- Planarity and Conformation : Benzofuropyrimidines exhibit rigid, planar structures, favoring intercalation or stacking interactions with biomolecules.
- Hydrogen Bonding : The 2,4-dioxo groups in the target compound provide hydrogen-bonding sites absent in pyrazolo-pyrimidines, which may enhance target affinity .
Conformational and Crystallographic Insights
Crystal structures of related acetamides (e.g., ) reveal that substituent positions alter dihedral angles between aromatic rings, affecting molecular packing and stability. For example:
- The 3,4-dichlorophenyl analog in shows dihedral angles of 44.5°–77.5° between its phenyl and pyrazolyl rings, influencing dimerization via N–H···O bonds.
Research Findings and Implications
Bioactivity Potential
While explicit bioactivity data for the target compound is absent in the provided evidence, structural analogs demonstrate:
Q & A
Q. What are the key steps for synthesizing N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide?
Synthesis typically involves multi-step organic reactions, including cyclization of benzofuropyrimidinone cores and subsequent coupling with substituted acetamide moieties. Critical steps include:
- Cyclization : Formation of the benzofuro[3,2-d]pyrimidine scaffold under reflux conditions using solvents like DMSO or acetonitrile .
- Acetamide Coupling : Reaction of the pyrimidinone intermediate with activated acetamide derivatives via nucleophilic substitution, requiring precise pH and temperature control (~60–80°C) .
- Purification : Use of column chromatography or preparative HPLC to isolate the final compound (>95% purity) .
Q. How is the molecular structure of this compound confirmed?
Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification (e.g., observed m/z 450.88 vs. calculated 450.88 for C₂₃H₁₉ClN₄O₄) .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. What in vitro assays are used to screen its biological activity?
Standard assays include:
- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
- Cell Viability : MTT or resazurin assays in cancer cell lines (e.g., IC₅₀ values reported in μM ranges) .
- Target Binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd values) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different cell lines?
Strategies include:
- Orthogonal Assays : Validate results using independent methods (e.g., Western blotting alongside cell viability assays) .
- Structural Analog Comparison : Test analogs with modified substituents (e.g., fluorophenyl vs. methoxyphenyl) to identify SAR trends .
- Computational Modeling : Docking studies to predict target binding modes and explain selectivity variations .
Q. What methods optimize synthetic yield for scale-up studies?
Optimization approaches:
- Design of Experiments (DOE) : Systematic variation of solvents (e.g., DMF vs. THF), catalysts (e.g., Pd/C), and reaction times .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
- In Situ Monitoring : Use of TLC or HPLC to track intermediates and minimize side reactions .
Q. How do structural modifications influence pharmacokinetic properties?
Key modifications and effects:
Q. What techniques elucidate its mechanism of action in target binding?
Advanced methods include:
- X-Ray Crystallography : Resolve binding interactions with enzymes (e.g., kinase active sites) .
- Cryo-EM : Visualize compound interactions with large protein complexes .
- Molecular Dynamics (MD) : Simulate binding stability over 100-ns trajectories .
Data Contradiction Analysis
Q. Why might solubility predictions conflict with experimental data?
Discrepancies arise from:
- Polymorphism : Crystalline vs. amorphous forms altering solubility profiles .
- Solvent Effects : DMSO vs. aqueous buffers (e.g., measured solubility 10 μM in PBS vs. 50 μM in DMSO) .
- Aggregation : Nanoaggregation in solution falsely reducing apparent solubility .
Q. How to address variability in enzyme inhibition assays?
Mitigation strategies:
- Standardized Protocols : Pre-incubation times and substrate concentrations .
- Positive Controls : Use of known inhibitors (e.g., staurosporine for kinases) .
- Statistical Replicates : N ≥ 3 with error bars <15% .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
